1-(2-isocyanoethyl)-4-methoxybenzene

Lipophilicity ADME Drug Design

1-(2-Isocyanoethyl)-4-methoxybenzene (CAS 112057-91-7), also known as 2-(4-Methoxyphenyl)ethylisocyanide, is a functionalized aromatic isocyanide with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol. This compound is a solid at room temperature and is supplied as a research chemical primarily for use as a versatile building block in organic synthesis.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 112057-91-7
Cat. No. B051701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-isocyanoethyl)-4-methoxybenzene
CAS112057-91-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC[N+]#[C-]
InChIInChI=1S/C10H11NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,2H3
InChIKeyPDTUZGARTMXQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Isocyanoethyl)-4-methoxybenzene (CAS 112057-91-7) Isocyanide Building Block Basic Characterization and Supply Chain Context


1-(2-Isocyanoethyl)-4-methoxybenzene (CAS 112057-91-7), also known as 2-(4-Methoxyphenyl)ethylisocyanide, is a functionalized aromatic isocyanide with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol [1]. This compound is a solid at room temperature and is supplied as a research chemical primarily for use as a versatile building block in organic synthesis . Its structure features an isocyanide functional group attached to a 4-methoxyphenyl ring via an ethyl linker, a combination that distinguishes it from simpler alkyl or aryl isocyanides and enables specific reactivity profiles in multicomponent and metal-catalyzed reactions.

Risks of Analog Substitution for 1-(2-Isocyanoethyl)-4-methoxybenzene in Research Applications


Substituting 1-(2-isocyanoethyl)-4-methoxybenzene with a generic or in-class isocyanide such as benzyl isocyanide or cyclohexyl isocyanide is not chemically equivalent and can lead to significant deviations in experimental outcomes. The presence of the 4-methoxyphenyl group and the ethyl spacer directly impacts the compound's lipophilicity (XLogP = 2.1 vs. 1.6 for benzyl isocyanide) and electronic properties, which can alter its reactivity, solubility, and the structural diversity of the final products in multicomponent reactions [1][2]. As highlighted in a comprehensive review of functionalized isocyanides, pendant functional groups can 'finely tune the reactivity of the isocyano group or can be exploited in post-functionalization processes,' meaning that seemingly minor structural changes can lead to major differences in synthetic utility and the properties of derived compounds [3].

Quantitative Evidence for 1-(2-Isocyanoethyl)-4-methoxybenzene: A Comparator-Based Selection Guide


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Benzyl Isocyanide

The compound exhibits a higher computed lipophilicity (XLogP3 = 2.1) compared to the commonly used benzyl isocyanide (XLogP3 = 1.6) [1][2]. This difference is quantifiable and directly impacts the predicted ability of the compound and its derivatives to cross biological membranes. The presence of the additional methoxy group and the ethyl linker contributes to this increased lipophilicity.

Lipophilicity ADME Drug Design

Demonstrated Synthetic Utility in Generating Cytotoxic Scaffolds

The compound has been specifically employed as a key component in the synthesis of a 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-one library via a three-component condensation [1]. Within this study, the use of 1-(2-isocyanoethyl)-4-methoxybenzene, along with 2-amino-5-bromopyridine and phthaldehydic acid, yielded the intermediate MT119 with >99% purity, which subsequently served as the precursor to compounds with potent in vitro antitumor activity [2]. This demonstrates its direct applicability in constructing biologically relevant, complex heterocyclic systems.

Multicomponent Reactions Combinatorial Chemistry Anticancer

High-Yield Synthesis of the Isocyanide Building Block Itself (84%)

The synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene can be achieved in an isolated yield of 84% from the corresponding N-[2-(4-methoxyphenyl)ethyl]formamide using triethylamine and phosphorus oxychloride in dichloromethane with a reaction time of only 0.07 hours [1]. This high yield and rapid reaction time under standard dehydration conditions demonstrate its synthetic accessibility.

Isocyanide Synthesis Process Chemistry Yield

Validated Research Applications for 1-(2-Isocyanoethyl)-4-methoxybenzene in Chemical Synthesis and Drug Discovery


Synthesis of Fused Polycyclic Heterocycles with Anticancer Potential

Procure 1-(2-isocyanoethyl)-4-methoxybenzene for use as a specific isocyanide component in Groebke-Blackburn-Bienaymé (GBB) three-component reactions to generate pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-one libraries. This scaffold class has been demonstrated to yield compounds with in vitro cytotoxic activity against tumor cells, as established by Meng et al. (2007) [1]. The use of this specific isocyanide is a validated entry point into this chemical space, offering a direct route to compounds like MT119, a known inhibitor of tubulin polymerization [1].

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

Utilize 1-(2-isocyanoethyl)-4-methoxybenzene as a lipophilic isocyanide building block (XLogP = 2.1) in Ugi or Passerini multicomponent reactions when designing compound libraries for cellular assays. Its higher computed lipophilicity, compared to common alternatives like benzyl isocyanide (XLogP = 1.6), makes it a strategic choice for improving the predicted membrane permeability of the final products [2][3]. This is particularly relevant in early-stage drug discovery where balancing potency and ADME properties is critical.

Post-Functionalization via Aryl Ether Cleavage or Metal-Catalyzed Cross-Coupling

Employ 1-(2-isocyanoethyl)-4-methoxybenzene in synthetic sequences where the 4-methoxyphenyl group is intended as a latent handle for further diversification. As a functionalized isocyanide, the methoxy group can be exploited in post-functionalization processes, such as conversion to a phenol for subsequent alkylation, acylation, or triflation, enabling the generation of further structural diversity from a common intermediate [4].

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